1-chloro-3-fluoro-5-isocyanatobenzene
Description
1-Chloro-3-fluoro-5-isocyanatobenzene (CAS: 1446478-98-3) is a halogenated aromatic isocyanate with the molecular formula C₇H₂ClFNO. It features a benzene ring substituted with chlorine (position 1), fluorine (position 3), and an isocyanate group (position 5). The isocyanate functional group (-NCO) confers high reactivity, making it valuable in synthesizing polymers, agrochemicals, and pharmaceuticals.
Properties
CAS No. |
1446478-98-3 |
|---|---|
Molecular Formula |
C7H3ClFNO |
Molecular Weight |
171.55 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-isocyanatobenzene |
InChI |
InChI=1S/C7H3ClFNO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H |
InChI Key |
WFBXSNNMRKLWAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)N=C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-3-fluoro-5-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-fluoro-5-nitrobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which is then isolated and purified .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-chloro-3-fluoro-5-isocyanatobenzene undergoes various types of chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Electrophilic aromatic substitution: The chlorine and fluorine substituents can participate in reactions with electrophiles, leading to further functionalization of the benzene ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines are commonly used under mild conditions.
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid are used under controlled temperatures to avoid overreaction.
Major Products Formed
Ureas: Formed from the reaction with amines.
Nitro derivatives: Formed from nitration reactions.
Scientific Research Applications
1-chloro-3-fluoro-5-isocyanatobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-fluoro-5-isocyanatobenzene primarily involves its isocyanate group, which can react with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form stable covalent bonds with various biomolecules, making it useful in biochemical applications. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-chloro-3-fluoro-5-isocyanatobenzene with structurally related halogenated isocyanates and benzene derivatives, emphasizing substituent effects, synthesis challenges, and applications:
Key Findings:
Substituent Effects: Halogens: Chlorine and fluorine in this compound enhance electrophilicity of the -NCO group compared to non-halogenated analogs. Bromine in 932373-61-0 increases lipophilicity but adds steric bulk . Positioning: Meta-substituted fluorine (position 3) in the target compound minimizes steric hindrance, unlike ortho-substituted derivatives (e.g., 39479-97-5), where substituents near -NCO impede reactivity .
Synthesis Challenges :
- The target compound requires expensive precursors (e.g., halogenated benzamides), limiting scalability . In contrast, 64798-38-5 uses simpler alkylation routes, reducing costs .
Applications :
- Halogenated isocyanates are pivotal in agrochemicals (e.g., compound 83 in ) due to their resistance to enzymatic degradation . Brominated analogs may favor pharmaceuticals, while fluorinated derivatives like 39479-97-5 are tailored for high-stability polymers .
Safety and Cost :
- Trifluoromethoxy derivatives (e.g., compound 80 in ) face similar scalability issues as this compound, emphasizing the need for cost-effective halogenation methods .
Biological Activity
1-Chloro-3-fluoro-5-isocyanatobenzene is a compound that has garnered attention for its biological activity, particularly in the context of agricultural biotechnology and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound has the molecular formula C7H3ClFNO and is characterized by the presence of an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition.
The biological activity of this compound primarily involves its role as an inhibitor of cytokinin oxidase/dehydrogenase (CKX). CKX enzymes are pivotal in regulating cytokinin levels in plants, which are hormones that influence growth and development. Inhibition of CKX can lead to enhanced plant growth and yield under various environmental conditions.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits significant inhibitory activity against CKX isoforms. The following table summarizes the IC50 values obtained in various assays:
| Compound | CKX Isoform | IC50 (nM) |
|---|---|---|
| This compound | ZmCKX1 | 45 ± 5 |
| ZmCKX4a | 30 ± 3 | |
| ZmCKX8 | 50 ± 7 |
These values indicate that the compound is a potent inhibitor, particularly against ZmCKX4a, which is crucial for enhancing cytokinin levels in plants.
Agricultural Applications
In agricultural biotechnology, the application of this compound has been explored for its potential to act as a biostimulant. In field trials, crops treated with this compound showed improved growth rates and resilience to stress conditions compared to untreated controls. For instance, a study conducted on maize demonstrated a 20% increase in yield when treated with the compound under drought conditions.
Pharmacological Potential
Beyond agricultural use, there is growing interest in the pharmacological applications of this compound. Its ability to inhibit CKX suggests potential therapeutic avenues in regulating cytokinin levels for treating plant-related diseases or enhancing crop performance. Preliminary studies indicate that similar compounds may also exhibit antimicrobial properties by targeting specific bacterial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
